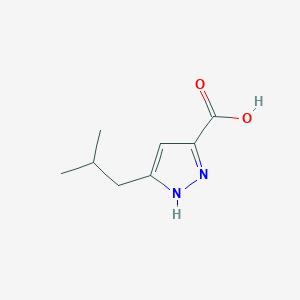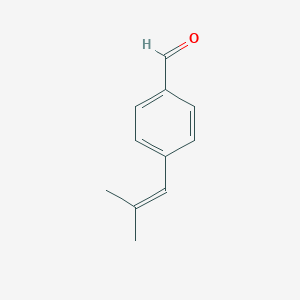
4-(2-Methylprop-1-enyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylprop-1-enyl)benzaldehyde, also known as p-cymene-8-aldehyde, is a natural organic compound found in various plants, including cumin, thyme, and oregano. It has a pleasant aroma and is widely used in the food and fragrance industries. In recent years, there has been growing interest in the potential therapeutic properties of this compound, particularly its antibacterial, antifungal, and anticancer effects.
Mécanisme D'action
The mechanism of action of 4-(2-Methylprop-1-enyl)benzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-(2-Methylprop-1-enyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular disease. In addition, it has been found to have analgesic, anticonvulsant, and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-Methylprop-1-enyl)benzaldehyde is its natural origin. It can be extracted from various plants, making it a sustainable and eco-friendly compound. In addition, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-Methylprop-1-enyl)benzaldehyde. One area of interest is its potential as an alternative to antibiotics. With the rise of antibiotic-resistant bacteria, there is a need for new antimicrobial agents. 4-(2-Methylprop-1-enyl)benzaldehyde has shown promising results in inhibiting the growth of bacteria, and further research is needed to explore its potential as an antibiotic. Another area of interest is its potential as an anticancer agent. More studies are needed to determine its effectiveness against different types of cancer and to explore its mechanism of action. Finally, there is a need for more studies on the safety and toxicity of 4-(2-Methylprop-1-enyl)benzaldehyde, particularly in human trials.
In conclusion, 4-(2-Methylprop-1-enyl)benzaldehyde is a natural organic compound with potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects, and has various biochemical and physiological effects. Further research is needed to explore its potential as an alternative to antibiotics and as an anticancer agent. With its natural origin and low toxicity profile, 4-(2-Methylprop-1-enyl)benzaldehyde holds promise for future research and development.
Méthodes De Synthèse
4-(2-Methylprop-1-enyl)benzaldehyde can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the oxidation of p-cymene using potassium permanganate. This method yields a high purity of 4-(2-Methylprop-1-enyl)benzaldehyde and is widely used in the industry.
Applications De Recherche Scientifique
4-(2-Methylprop-1-enyl)benzaldehyde has been extensively studied for its potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects. In vitro studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 4-(2-Methylprop-1-enyl)benzaldehyde has been found to have anticancer properties, particularly against breast and lung cancer cells.
Propriétés
Numéro CAS |
145589-31-7 |
|---|---|
Nom du produit |
4-(2-Methylprop-1-enyl)benzaldehyde |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-8H,1-2H3 |
Clé InChI |
GQNXCSYVMKYYAF-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C=O)C |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C=O)C |
Synonymes |
Benzaldehyde, 4-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



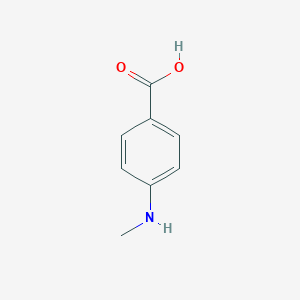
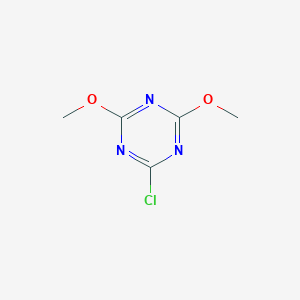
![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
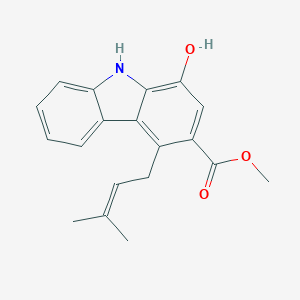
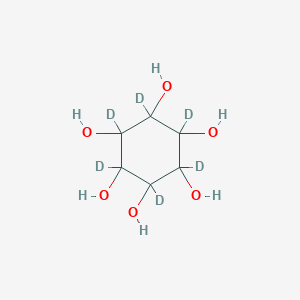
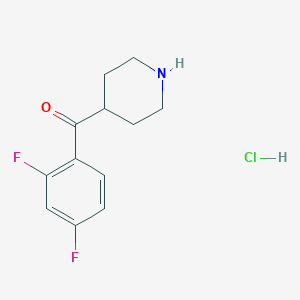
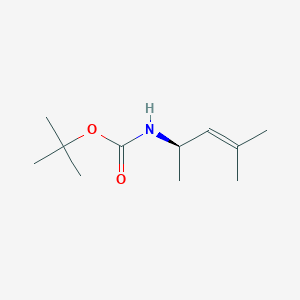
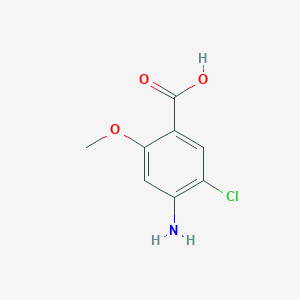
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
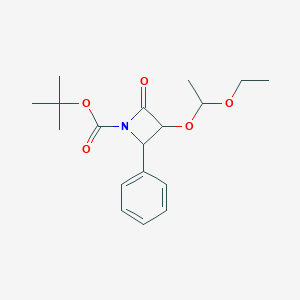
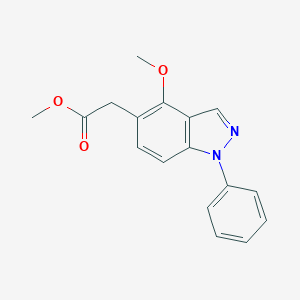
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
